An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanenitrile
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2,4-dimethylpentanenitrile, a member of the α-hydroxynitrile (cyanohydrin) class of compounds, is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a hydroxyl and a nitrile group attached to the same tertiary carbon, provides a unique platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its potential applications in pharmaceutical and fine chemical manufacturing.
Physicochemical Properties
2-Hydroxy-2,4-dimethylpentanenitrile is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| CAS Number | 4131-68-4 | [2] |
| Density | 0.939 g/cm³ | [3] |
| Boiling Point | Not available | |
| Flash Point | 89.3 °C | [3] |
| Exact Mass | 127.10000 | [3] |
| Monoisotopic Mass | 127.09972 Da | [4] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The hydroxyl proton (-OH) would likely appear as a broad singlet. The protons of the methyl and methylene groups will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in their distinct chemical environments. The carbon atom of the nitrile group (-C≡N) typically appears in the downfield region of the spectrum. The carbon atom bonded to both the hydroxyl and nitrile groups would also have a characteristic chemical shift.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-2,4-dimethylpentanenitrile is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, medium-intensity band around 2250-2200 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups.[6]
Mass Spectrometry (MS)
The mass spectrum of 2-Hydroxy-2,4-dimethylpentanenitrile would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for cyanohydrins include the loss of the cyanide radical (·CN) or hydrogen cyanide (HCN).[7][8] Predicted mass spectrometry data suggests a monoisotopic mass of 127.09972 Da.[4]
Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile
The primary route for the synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile is the cyanohydrin reaction . This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of a ketone, in this case, 4-methyl-2-pentanone.[9]
Reaction Mechanism
The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the cyanide anion (CN⁻). The cyanide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This results in the formation of a tetrahedral intermediate, which is subsequently protonated by a proton source (such as undissociated HCN or water) to yield the final α-hydroxynitrile product.
Caption: Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile via cyanohydrin reaction.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for the synthesis of an α-hydroxynitrile, which can be adapted for 2-Hydroxy-2,4-dimethylpentanenitrile. Note: This reaction involves highly toxic cyanide compounds and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions in place.
-
Reaction Setup: A solution of 4-methyl-2-pentanone is prepared in a suitable solvent (e.g., ethanol or a biphasic system) in a round-bottom flask equipped with a stirrer and cooled in an ice bath.
-
Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the ketone solution with vigorous stirring.
-
Acidification: A solution of a weak acid (e.g., acetic acid) or a bisulfite solution is then slowly added to the reaction mixture to generate hydrogen cyanide in situ. The temperature should be carefully controlled during this step.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 2-Hydroxy-2,4-dimethylpentanenitrile.[9]
Reactivity and Synthetic Applications
The bifunctional nature of 2-Hydroxy-2,4-dimethylpentanenitrile makes it a valuable intermediate in organic synthesis.[10][11] The hydroxyl and nitrile groups can be selectively or simultaneously transformed into a variety of other functional groups.
Hydrolysis to α-Hydroxy Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[12] Acid-catalyzed hydrolysis of 2-Hydroxy-2,4-dimethylpentanenitrile would produce 2-hydroxy-2,4-dimethylpentanoic acid.[13] This transformation is a key step in the synthesis of α-hydroxy acids, which are important building blocks in the pharmaceutical and cosmetic industries.[14]
Caption: Hydrolysis of 2-Hydroxy-2,4-dimethylpentanenitrile.
Reduction to Amino Alcohols
The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15] This reaction converts 2-Hydroxy-2,4-dimethylpentanenitrile into a vicinal amino alcohol, a structural motif present in many biologically active compounds and pharmaceutical drugs.[16][17][18][19]
Caption: Reduction of 2-Hydroxy-2,4-dimethylpentanenitrile.
Safety and Toxicology
Aliphatic nitriles, as a class of compounds, can exhibit toxicity, which is often attributed to the in vivo metabolic release of cyanide.[18] The toxicity can vary depending on the structure of the nitrile. It is crucial to handle 2-Hydroxy-2,4-dimethylpentanenitrile with appropriate personal protective equipment in a well-ventilated area. Specific toxicological data for this compound is not extensively documented, but given its structure, it should be treated as a potentially hazardous substance.
Conclusion
2-Hydroxy-2,4-dimethylpentanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its ability to be transformed into α-hydroxy acids and vicinal amino alcohols makes it a key building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage its synthetic utility.
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Figure 1: Overall reaction for the synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile.
